

# CCT367766: A Targeted Protein Degradator Modulating the HSF1 Stress Pathway

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CCT367766

Cat. No.: B15541696

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## Executive Summary

**CCT367766** is a potent, third-generation heterobifunctional protein degradation probe, also known as a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of the pirin protein.[1][2][3] Its development originated from a phenotypic screen for inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway, which identified its precursor, CCT251236.[4][5] This technical guide provides a comprehensive overview of **CCT367766**, its mechanism of action, its effects on the HSF1 stress pathway, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of targeted protein degraders in oncology and other therapeutic areas where the HSF1 pathway is implicated.

## Introduction: The HSF1 Stress Pathway and the Emergence of CCT367766

The Heat Shock Factor 1 (HSF1) is a master transcriptional regulator of the cellular stress response, crucial for maintaining protein homeostasis (proteostasis).[6][7] In cancer cells, HSF1 is often constitutively active, supporting malignancy by enabling cancer cells to withstand various stresses, including those induced by oncogenic transformation and chemotherapy.[1][8] This has made the HSF1 pathway an attractive target for cancer therapy.[6]

CCT251236 was identified through a phenotypic screen as an inhibitor of the HSF1 stress pathway.[4][8] Further investigation into its mechanism of action revealed that it binds to the protein pirin, a putative transcriptional co-regulator.[4][9] To validate pirin as the intracellular target of CCT251236 and to create a tool for studying pirin's function, **CCT367766** was developed.[5][10] **CCT367766** is a PROTAC that links a pirin-binding moiety (derived from CCT251236) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This bifunctional molecule recruits CRBN to pirin, leading to the ubiquitination and subsequent proteasomal degradation of pirin.[5][11]

The degradation of pirin by **CCT367766** is hypothesized to modulate the HSF1 pathway, offering a novel strategy for therapeutic intervention. While the precise mechanistic link between pirin and HSF1 is still under investigation, evidence suggests that pirin's role as a transcriptional co-regulator, potentially through its interaction with pathways like NF- $\kappa$ B which is known to crosstalk with the HSF1 pathway, may be key.[12][13][14]

## Quantitative Data

The following tables summarize the key quantitative data for **CCT367766** and its precursor, CCT251236.

Table 1: Binding Affinities and IC50 of **CCT367766**

Target	Assay Type	Value	Reference
Recombinant Pirin	Surface Plasmon Resonance (SPR)	Kd = 55 nM	[1][2][3]
Recombinant CRBN	-	Kd = 120 nM	[1][2][3]
CRBN-DDB1 Complex	Fluorescence Polarization (FP)	IC50 = 490 nM	[1][2][3]

Table 2: Cellular Activity of **CCT367766**

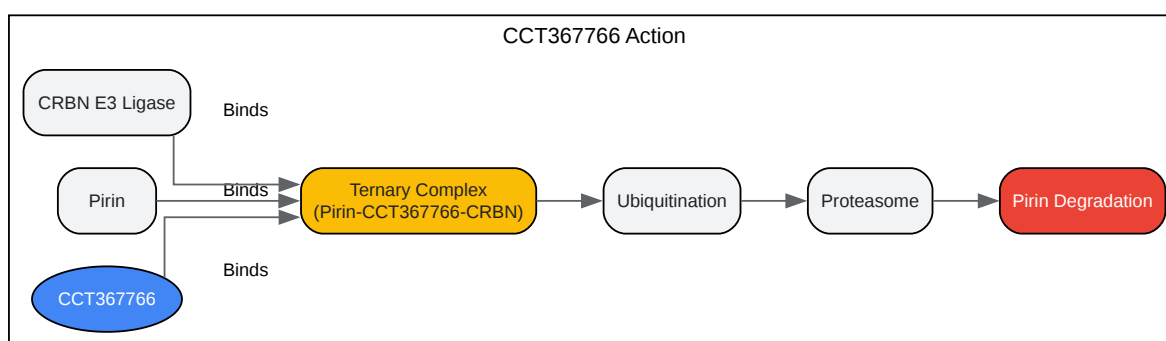
Cell Line	Activity	Concentration	Time	Reference
SK-OV-3	Pirin Protein Degradation	0.5 - 50 nM	2 hours	[1][3]
SK-OV-3	Pirin Protein Degradation	50 - 1500 nM	24 hours	[1][3]

Table 3: Effect of CCT251236 (**CCT367766** Precursor) on HSF1 Pathway

Effect	Assay	Details	Reference
Inhibition of HSF1-mediated transcription	-	Reduction in mRNA expression of HSP70 and HSP27	[9]

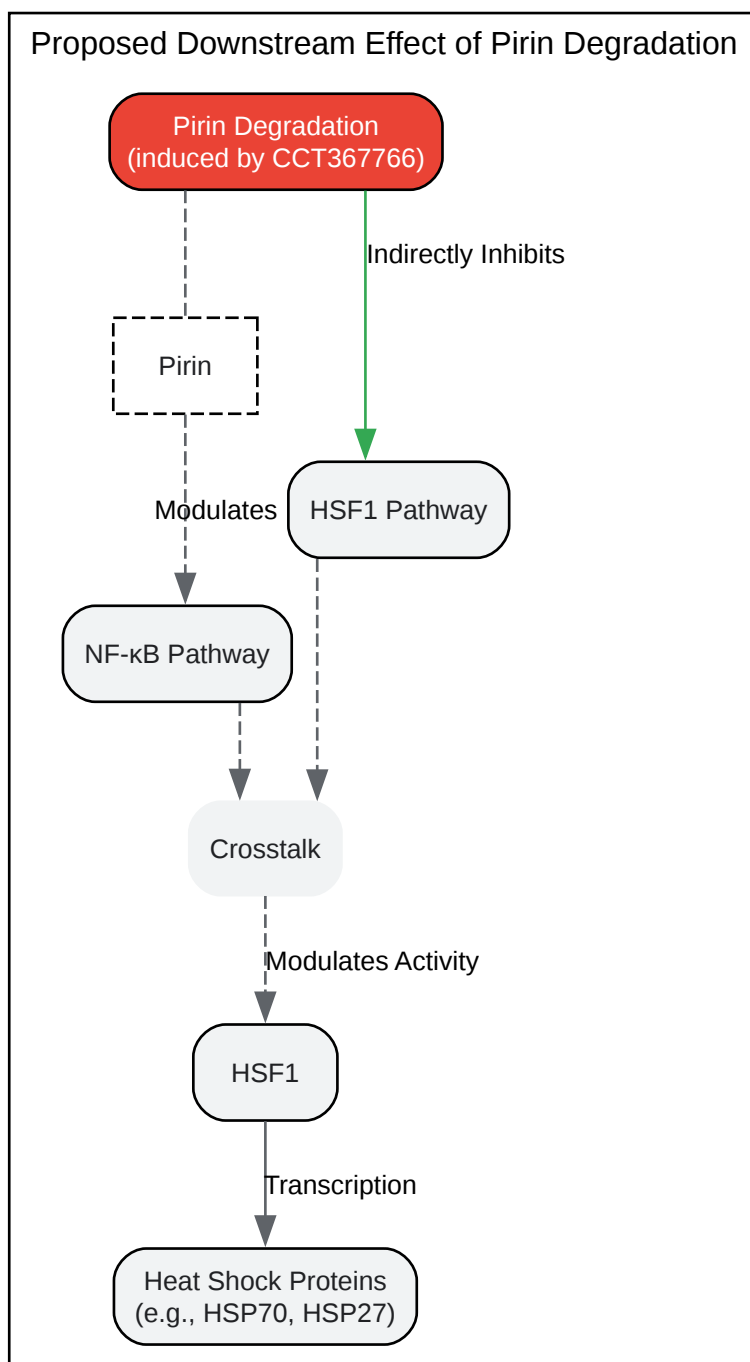
## Signaling Pathways and Mechanism of Action

The following diagrams illustrate the mechanism of action of **CCT367766** and its proposed effect on the HSF1 stress pathway.



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**Figure 1:** Mechanism of action of **CCT367766** leading to pirin degradation.



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- To cite this document: BenchChem. [CCT367766: A Targeted Protein Degradation Modulating the HSF1 Stress Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541696#cct367766-and-its-effect-on-the-hsf1-stress-pathway]

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